Boiling Point and Density Differentiation from Structural Isomer 2-Phenylvaleronitrile (Same MW, C11H13N)
3-Methyl-2-phenylbutanenitrile (branched isopropyl) and 2-phenylvaleronitrile (linear n-propyl) share identical molecular formula (C11H13N) and molecular weight (159.23), but the branched isomer exhibits a lower boiling point (248.5 °C vs. 255.2 °C at 760 mmHg; 123–124 °C vs. ~125 °C at 15 mmHg), a higher density (0.967 vs. 0.959 g/cm³), and a lower refractive index (1.505 vs. 1.509) . These differences, although modest, are analytically resolvable and directly impact fractional distillation cut points and purity verification by refractive index.
| Evidence Dimension | Boiling point (at 760 mmHg) / Density (g/cm³) / Refractive index (nD) |
|---|---|
| Target Compound Data | bp 248.5 °C (760 mmHg) / 123–124 °C (15 mmHg); density 0.967 g/cm³; nD 1.505 |
| Comparator Or Baseline | 2-Phenylvaleronitrile (CAS 5558-78-1): bp 255.2 °C (760 mmHg) / ~125 °C (15 mmHg); density 0.959 g/cm³; nD 1.509 |
| Quantified Difference | Δbp ≈ –6.7 °C (760 mmHg); Δdensity ≈ +0.008 g/cm³; ΔnD ≈ –0.004 |
| Conditions | Ambient pressure distillation and standard refractive index measurement conditions |
Why This Matters
For procurement specifications, these differences prevent cross-contamination detection by simple boiling range or refractive index QC checks, and incorrect isomer selection will shift distillation cut points in continuous processes.
